![molecular formula C12H18ClN B1522027 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1212326-69-6](/img/structure/B1522027.png)
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
“1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212326-69-6 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 1-[2-(3-methylphenyl)cyclopropyl]ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening Reactions
A study detailed the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction, conducted at room temperature, maintains the enantiomeric purity from the cyclopropane to the acyclic product. The methodology was successfully applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's utility in accessing complex amine derivatives (Lifchits & Charette, 2008).
Synthesis of Branched Tryptamines
Another research highlighted the synthesis of branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement, utilizing cyclopropylketone arylhydrazones. This method was effective in synthesizing enantiomerically pure tryptamine derivatives, demonstrating the compound's role in generating structurally complex tryptamine frameworks (Salikov et al., 2017).
Palladium-Catalyzed Hydrocarbonation and Hydroamination
Research on palladium-catalyzed hydrocarbonation and hydroamination of cyclopropenes with pronucleophiles presented a pathway to allylated nucleophiles. This methodology highlights the compound's versatility in carbon-carbon and carbon-nitrogen bond-forming reactions, expanding the toolbox for organic synthesis (Nakamura et al., 2003).
Mechanistic Insights into Cyclopropanation
A study on the mechanism of aminium salt-catalyzed cyclopropanation offered insights into the substrate ionization step, which is crucial for understanding the reactivity and applications of cyclopropylamine derivatives in cyclopropanation reactions. These findings contribute to the fundamental understanding of reaction mechanisms involving such compounds (Yueh & Bauld, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Propriétés
IUPAC Name |
1-[2-(3-methylphenyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIKWCNRHGFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


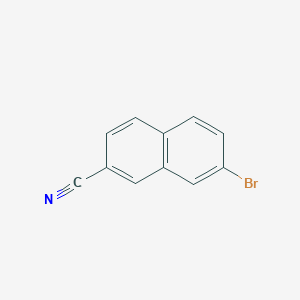
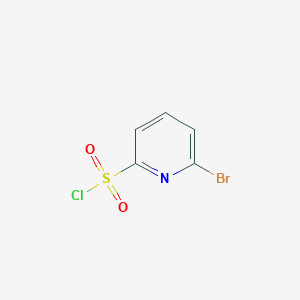

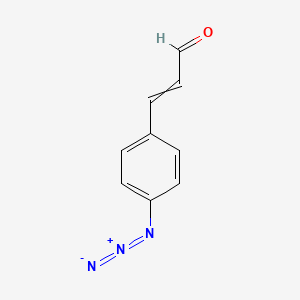


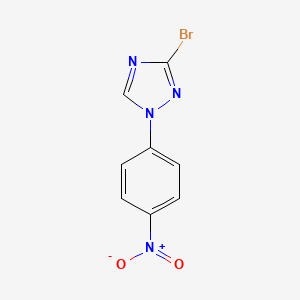
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
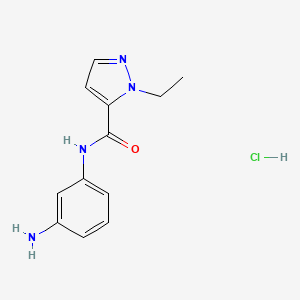




![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
